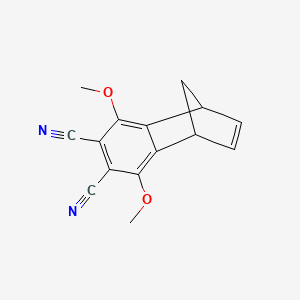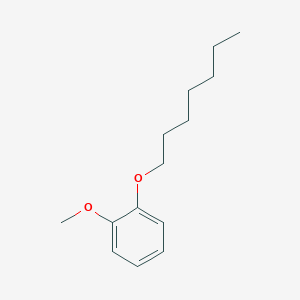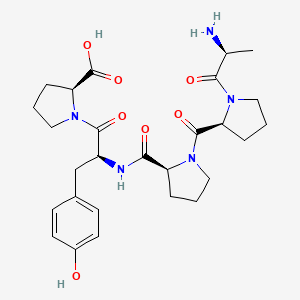![molecular formula C30H40N4+2 B15168310 1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) CAS No. 561000-14-4](/img/structure/B15168310.png)
1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) is a complex organic compound that features an anthracene core linked to two imidazolium units via methylene bridges
Méthodes De Préparation
The synthesis of 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and imidazole derivatives.
Formation of Methylene Bridges: The anthracene core is functionalized with methylene groups through a series of reactions, often involving formaldehyde or other methylene donors.
Imidazolium Formation: The functionalized anthracene is then reacted with butyl-substituted imidazole under conditions that promote the formation of imidazolium ions. This step may involve the use of strong acids or other catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The imidazolium units can be reduced to imidazole under appropriate conditions.
Substitution: The methylene bridges can be substituted with other functional groups, depending on the reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) has several scientific research applications:
Materials Science: This compound can be used in the development of organic semiconductors and light-emitting diodes due to its photophysical properties.
Medicinal Chemistry:
Biological Research: The compound can be used as a fluorescent probe for imaging and tracking biological processes.
Mécanisme D'action
The mechanism by which 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The anthracene core can intercalate with DNA, while the imidazolium units can interact with negatively charged biomolecules, facilitating various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) include:
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene derivative with different functional groups.
1,1’-[Anthracene-9,10-diylbis(methylene)]bis(pyridin-1-ium-4-olate): A compound with pyridinium units instead of imidazolium.
The uniqueness of 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) lies in its specific structural arrangement, which imparts distinct photophysical and chemical properties.
Propriétés
Numéro CAS |
561000-14-4 |
|---|---|
Formule moléculaire |
C30H40N4+2 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
3-butyl-1-[[8-[(3-butyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]anthracen-1-yl]methyl]-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C30H38N4/c1-3-5-13-31-15-17-33(23-31)21-27-11-7-9-25-19-26-10-8-12-28(30(26)20-29(25)27)22-34-18-16-32(24-34)14-6-4-2/h7-12,15-20H,3-6,13-14,21-24H2,1-2H3/p+2 |
Clé InChI |
HMQKHGGFXNRPPC-UHFFFAOYSA-P |
SMILES canonique |
CCCCN1C[NH+](C=C1)CC2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C[NH+]5CN(C=C5)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15168236.png)



![Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15168272.png)
![Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B15168276.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B15168279.png)


![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol](/img/structure/B15168299.png)
![Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15168303.png)
![5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile](/img/structure/B15168312.png)
![(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B15168321.png)
